![molecular formula C13H18N2OS B2684076 N-(2,6-dimethylphenyl)morpholine-4-carbothioamide CAS No. 344304-88-7](/img/structure/B2684076.png)
N-(2,6-dimethylphenyl)morpholine-4-carbothioamide
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Overview
Description
“N-(2,6-dimethylphenyl)morpholine-4-carbothioamide” is a chemical compound with the molecular formula C13H18N2OS . It has been studied for its antimicrobial, antioxidant, and biocompatibility properties .
Synthesis Analysis
The synthesis of N-acyl-morpholine-4-carbothioamides, which includes “N-(2,6-dimethylphenyl)morpholine-4-carbothioamide”, has been reported in the literature . The synthesis process is described as convenient, and the resulting compounds were successfully characterized .Molecular Structure Analysis
The molecular structure of “N-(2,6-dimethylphenyl)morpholine-4-carbothioamide” consists of a morpholine ring attached to a carbothioamide group . The morpholine ring provides the compound with its unique properties and reactivity.Scientific Research Applications
Antibacterial and Antifungal Activities : Morpholine derivatives containing an azole nucleus, including carbothioamides, have shown antimicrobial activity against specific bacteria like M. smegmatis and fungi such as C. albicans and S. cerevisiae (Bektaş et al., 2012). Similarly, N-acyl-morpholine-4-carbothioamides demonstrated significant antibacterial and antifungal properties, suggesting their potential as novel antibacterial agents (Aziz et al., 2020).
Antimicrobial and Antiurease Activities : Certain derivatives of N-(2,6-dimethylphenyl)morpholine-4-carbothioamide have shown promise in antimicrobial applications, exhibiting activities against pathogenic bacteria and fungi. They also demonstrated antiurease activity, indicating their potential in treating infections associated with urease-producing bacteria (Bektaş et al., 2012).
Broad-Spectrum Antimicrobial Activities : Adamantane-isothiourea hybrid derivatives, including those based on N-(2,6-dimethylphenyl)morpholine-4-carbothioamide, have been synthesized and evaluated for their antimicrobial properties. These compounds showed potent broad-spectrum antibacterial activity and displayed in vivo hypoglycemic activity in diabetic rat models (Al-Wahaibi et al., 2017).
Bioactivity and Pharmaceutical Potential
N-(2,6-dimethylphenyl)morpholine-4-carbothioamide derivatives have also been studied for various bioactive properties, including anticonvulsant and antioxidant activities:
Anticonvulsant Properties : N-(2,6-dimethylphenyl) substituted semicarbazones, closely related to N-(2,6-dimethylphenyl)morpholine-4-carbothioamide, have been investigated for their anticonvulsant properties. Some compounds showed significant activity in seizure models, indicating their potential as anticonvulsant agents (Yogeeswari et al., 2005).
Antioxidant Activities : Novel thiosemicarbazones, including those derived from N-(2,6-dimethylphenyl)morpholine-4-carbothioamide, have been synthesized and demonstrated notable antibacterial and antioxidant activities. These compounds have potential applications in the development of therapeutic agents with antibacterial and antioxidant properties (Karaküçük-Iyidoğan et al., 2014).
Future Directions
The future directions for the research on “N-(2,6-dimethylphenyl)morpholine-4-carbothioamide” could involve further exploration of its antimicrobial and antioxidant properties. It has been suggested that compounds like “N-(2,6-dimethylphenyl)morpholine-4-carbothioamide” can serve as a structural model for the design of antibacterial agents with better inhibitory potential .
properties
IUPAC Name |
N-(2,6-dimethylphenyl)morpholine-4-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-10-4-3-5-11(2)12(10)14-13(17)15-6-8-16-9-7-15/h3-5H,6-9H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJFULOIYKCZBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)morpholine-4-carbothioamide |
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